4,4’-Metilenbis(3-cloro-2,6-dietilanilina)

Descripción general

Descripción

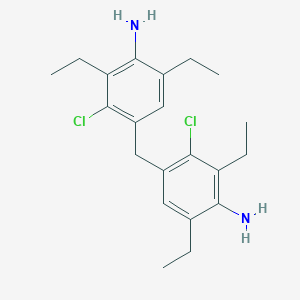

Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- is a useful research compound. Its molecular formula is C21H28Cl2N2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group modifications which are crucial in the development of complex molecules.

Table 1: Key Synthesis Applications

| Application | Description |

|---|---|

| Synthesis of Dyes | Used as a precursor in the synthesis of azo dyes and other colorants due to its ability to undergo diazotization reactions. |

| Pharmaceuticals | Acts as an intermediate in the production of pharmaceutical compounds, particularly those requiring chlorinated aromatic amines. |

| Polymer Chemistry | Utilized in the formulation of polymeric materials where it serves as a curing agent or cross-linking agent. |

Analytical Applications

Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). This method is particularly useful for assessing purity and quantifying the compound in various matrices.

Case Study: HPLC Analysis

A study demonstrated the separation of this compound on a Newcrom R1 HPLC column using a mobile phase consisting of acetonitrile and water with phosphoric acid. The method proved effective for both analytical and preparative purposes, allowing for the isolation of impurities and pharmacokinetic studies .

Industrial Applications

This compound finds utility in several industrial applications:

Table 2: Industrial Uses

Toxicological Profile

Understanding the safety profile of Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] is crucial for its application in consumer products.

Table 3: Toxicological Data

| Parameter | Value |

|---|---|

| LD50 (oral) | >5000 mg/kg (rat) |

| LD50 (dermal) | >2000 mg/kg (rat) |

The compound exhibits low acute toxicity based on available data, making it suitable for use in various applications with proper handling protocols.

Análisis Bioquímico

Cellular Effects

Molecular Mechanism

Dosage Effects in Animal Models

In animal models, the LD50 (lethal dose, 50%) of 4,4’-Methylenebis(3-chloro-2,6-diethylaniline) is greater than 5000 mg/kg for oral administration and greater than 2000 mg/kg for dermal administration This suggests that the compound has a relatively low toxicity

Actividad Biológica

Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] (commonly referred to as MDA or 4,4'-methylenebis(3-chloro-2,6-diethylaniline)) is a chemical compound that has garnered attention due to its biological activity and potential health risks. This article provides an in-depth analysis of its biological effects based on various studies and assessments.

- Chemical Formula : C₁₈H₁₈Cl₂N₂

- Molar Mass : 379.37 g/mol

- Density : 1.24 g/cm³

- Melting Point : 88 - 90 °C

- Solubility : Slightly soluble in water (0.02 mg/L) .

Toxicological Effects

Case Studies

-

Occupational Exposure :

A study monitoring urine samples from workers exposed to structurally related dianilines reported concentrations of MDA ranging from <0.5 to 100 µg/L, indicating significant exposure even with protective measures . -

Animal Studies :

In a subacute toxicity study involving rats, doses of MDA at 1000 mg/kg bw/day resulted in severe toxicity including emaciation and death in 50% of subjects within two weeks. Histopathological examinations revealed stomach hemorrhages and bloody urinary content .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Hepatotoxicity | Liver damage observed; NOEL at 36 mg/kg bw/day |

| Carcinogenicity | Positive in genotoxicity assays; classified as possible human carcinogen |

| Reproductive Toxicity | Potential reproductive toxicant; limited data available |

Genotoxicity and Mechanisms

MDA's genotoxic effects have been linked to its structural properties which allow it to interact with DNA, potentially leading to mutations. Studies have shown that it can induce oxidative stress and DNA damage in various cell types . The exact mechanisms remain under investigation but may involve metabolic activation pathways leading to the formation of reactive intermediates.

Environmental Impact

MDA's persistence in the environment raises concerns regarding soil and water contamination. Research indicates that it can degrade under specific conditions but may also contribute to soil toxicity affecting microbial communities .

Propiedades

IUPAC Name |

4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28Cl2N2/c1-5-12-9-14(18(22)16(7-3)20(12)24)11-15-10-13(6-2)21(25)17(8-4)19(15)23/h9-10H,5-8,11,24-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOMIGLBMQVNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073031 | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Off-white odorless granules; [Air Products MSDS] | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106246-33-7 | |

| Record name | Methylenebis(3-chloro-2,6-diethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106246-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylbenzenamine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106246337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-methylenebis-3-(chloro-2,6-diethyl)-aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Methylenebis[3-chloro-2,6-diethylbenzenamine] | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN49RAR5P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes MCDEA suitable for high-performance applications?

A1: MCDEA contributes to the formation of epoxy resins with high glass transition temperatures (Tg) [, , , , , , , , , ]. This translates to excellent thermal stability, making MCDEA-based resins suitable for applications requiring resistance to high temperatures.

Q2: How does MCDEA influence the morphology of epoxy blends?

A2: Studies show that MCDEA can induce phase separation in epoxy blends, leading to various morphologies depending on factors like curing temperature and the thermoplastic used [, , , , ]. This ability to tailor morphology allows for control over the final material properties.

Q3: Is MCDEA compatible with nanofillers in epoxy nanocomposites?

A3: Yes, research demonstrates that MCDEA-cured epoxy systems can effectively incorporate nanofillers like carbon nanotubes (CNTs) and titanium dioxide (TiO2) nanoparticles [, ]. This compatibility opens avenues for developing nanocomposites with enhanced properties.

Q4: Does MCDEA possess any catalytic properties during epoxy curing?

A4: While MCDEA itself might not be a catalyst, studies comparing different diamines suggest that its chemical structure influences the curing kinetics of epoxy resins [, ]. For instance, MCDEA exhibits slower reactivity compared to diamines like 4,4′-diaminodiphenylsulfone (DDS) [].

Q5: What is the molecular formula and weight of MCDEA?

A5: The molecular formula of MCDEA is C21H28Cl2N2, and its molecular weight is 379.36 g/mol.

Q6: Are there spectroscopic techniques used to characterize MCDEA?

A6: Yes, researchers commonly use spectroscopic methods like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of synthesized MCDEA and MCDEA-containing polymers [, , , ].

Q7: How does the presence of MCDEA impact the stability of epoxy systems?

A7: Research indicates that MCDEA-cured epoxy systems exhibit good thermal stability, with the MCDEA contributing to a higher Tg compared to some other diamine hardeners [, , , , , , , , , ]. This makes them suitable for applications requiring resistance to high temperatures.

Q8: Are there specific formulation strategies to improve the performance of MCDEA-based materials?

A8: Yes, research highlights several strategies:

- Tuning morphology: By adjusting the curing temperature and thermoplastic type in epoxy blends, researchers can control the phase separation behavior and achieve desired morphologies [, , , , ].

- Nanofiller incorporation: The addition of nanofillers like CNTs or TiO2 nanoparticles to MCDEA-cured epoxy systems has been shown to improve mechanical, thermal, and electrical properties [, ].

- Ionic liquids: Using ionic liquids as dispersing agents and catalysts in MCDEA-cured epoxy/CNT nanocomposites can enhance CNT dispersion and improve processability [].

Q9: What are some key resources for research on MCDEA and its applications?

A9: Essential resources include:

Q10: When did MCDEA emerge as a significant component in polymer chemistry?

A10: While pinpointing the exact emergence of MCDEA is difficult, research from the late 20th century onwards highlights its increasing use in epoxy resin formulations []. Its popularity likely stemmed from the demand for high-performance materials in various industries.

Q11: What are some examples of cross-disciplinary research involving MCDEA?

A11:

- Materials Science & Engineering: Research on MCDEA-based epoxy nanocomposites often involves collaboration between materials scientists and engineers to optimize processing, morphology, and properties [, ].

- Polymer Chemistry & Chemical Engineering: Understanding the curing kinetics and phase separation behavior of MCDEA-containing systems necessitates expertise from both polymer chemists and chemical engineers [, , , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.